tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-5-14-7-6-8-15(13-14)18-9-11-19(12-10-18)16(20)21-17(2,3)4/h1,6-8,13H,9-12H2,2-4H3 |
InChI Key |
NXSQVPOIPMVLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate generally involves the following key steps:
- Starting Materials : Piperazine derivatives protected by tert-butyl carbamate (Boc-piperazine) and 3-ethynylphenyl precursors.
- Key Reaction : N-arylation or substitution of the piperazine nitrogen with the 3-ethynylphenyl moiety.
- Protection Strategy : Use of tert-butyl carbamate to protect the piperazine nitrogen during functionalization.
- Purification : Column chromatography or preparative high-performance liquid chromatography (HPLC).
Specific Synthetic Routes
Direct Coupling Using Piperazine and Ethynylphenyl Derivatives
One approach involves the direct reaction of Boc-protected piperazine with a 3-ethynylphenyl halide or equivalent electrophile under nucleophilic substitution conditions. The reaction proceeds typically in polar aprotic solvents with a base to facilitate nucleophilic attack on the aryl halide.
- Typical Conditions : Use of solvents such as dimethylformamide or dichloromethane, bases like potassium carbonate or triethylamine, and elevated temperatures around 50–80 °C.
- Yields : Moderate to good yields (60–85%) depending on the purity of starting materials and reaction time.
- Purification : Column chromatography on silica gel.
Photocatalytic One-Pot Synthesis
Recent advances have demonstrated a one-step photocatalytic method for synthesizing tert-butyl 4-substituted piperazine carboxylates, which can be adapted for the ethynylphenyl derivative.
- Catalyst : Acridine salt as a visible-light photocatalyst.
- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide.
- Solvent : Anhydrous dichloroethane.
- Light Source : Blue LED irradiation.
- Reaction Time : Approximately 10 hours.
- Advantages : Environmentally friendly, avoids heavy metals, short synthesis path, and high yield (~95%).
- Procedure Summary : Mixing 2-aminopyridine analogs with piperazine-1-tert-butyl formate in the presence of the photocatalyst and oxidant under oxygen atmosphere and blue light irradiation yields the target compound after chromatographic purification.
Reaction Conditions and Yields Summary Table
| Method | Key Reagents and Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct N-arylation | Boc-piperazine, 3-ethynylphenyl halide, base | DMF, DCM | 50–80 °C | 6–24 h | 60–85 | Requires careful control of base |
| Sonogashira Coupling | Pd(PPh3)4, CuI, base (Et3N), aryl bromide | THF, DMF | RT to reflux | 3–12 h | >80 | High selectivity, preserves Boc |
| Photocatalytic One-Pot Method | Acridine salt, oxidant, blue LED, piperazine-Boc | Anhydrous dichloroethane | Room temperature | ~10 h | ~95 | Green chemistry, metal-free |
Mechanistic Insights and Reaction Pathways
- Sonogashira Coupling : Palladium catalyst activates the aryl halide to form a Pd(II) complex, which undergoes transmetallation with copper acetylide formed in situ from the terminal alkyne and copper(I) iodide. Reductive elimination forms the carbon-carbon triple bond linked product.
- Photocatalytic Method : The acridine salt absorbs visible light, generating excited states that facilitate radical coupling between piperazine derivatives and aminopyridine analogs under oxidative conditions, forming the C-N bond in a single step.
Purification and Characterization
- Purification : Typically achieved by silica gel column chromatography or preparative HPLC to remove unreacted starting materials and side products.
- Characterization : Confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
- Typical Data : Molecular formula C17H22N2O2, molecular weight 286.37 g/mol, with characteristic ethynyl proton resonance near 3.0 ppm in ^1H NMR and carbamate carbonyl stretch near 1700 cm^-1 in IR.
Chemical Reactions Analysis
One-Pot Azide-Alkyne Cycloaddition
-
Reaction Type : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Conditions :
-
Reagents: tert-Butyl 4-propioloylpiperazine-1-carboxylate (1), aryl/alkyl azides (2), CuI (10 mol%), DIPEA (1.5 eq), DMF.
-
Temperature: 0°C for 5 minutes.
-
Workup: Ice-cold water quench, filtration, and ether washing.
-
Modified Bruylants Reaction
A related approach for structurally similar compounds involves:
-
Reagents : tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, THF, and sodium hypo-chlorite.
-
Key Step : Cyanide oxidation to cyanate, followed by coupling with aryl/alkyl azides.
Reactivity and Functional Group Transformations
The compound’s ethynyl group and ester functionality enable diverse reactivity:
Nucleophilic Substitution
-
Ethynyl Group Reactivity : The terminal alkyne can undergo nucleophilic additions (e.g., with amines, alcohols) under basic conditions.
-
Ester Hydrolysis : The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this deprotects the piperazine ring.
Transition Metal-Catalyzed Coupling
-
Examples :
Table 2: Functional Group Transformations
| Transformation | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic alkyne addition | Amines/alcohols, basic conditions | Expanded diversity | |
| Ester hydrolysis | Acid/base, heat | Deprotected carboxylic acid |
Table 3: Transition Metal-Catalyzed Reactions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Palladium coupling | Pd(OAc)₂, BINAP, K₂CO₃, toluene | Up to 26% |
Mechanistic Insights
Scientific Research Applications
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-1-carboxylate derivatives are widely used in medicinal chemistry due to their modular synthesis and tunable properties. Below is a detailed comparison of tert-butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate with key analogs:
Functional Group Modifications and Reactivity
Pharmacokinetic and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Derivatives with cyano (e.g., ) or nitro () groups exhibit reduced piperazine basicity, lowering solubility in acidic environments.
- Hydrogen-Bonding Groups : Triazole () and sulfonimidoyl () substituents enhance water solubility and target binding via H-bond interactions.
- Bulkier Substituents : The ethynyl group () provides steric hindrance but maintains moderate lipophilicity (clogP ~2.5), favoring membrane permeability.
Biological Activity
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on various cellular processes, particularly in cancer research and neuropharmacology.
Chemical Structure
The compound is characterized by the following structure:
This structure includes a piperazine ring, which is known for its versatility in drug design, and an ethynylphenyl group that may contribute to its biological activity.
Case Study 1: Anticancer Screening
A study evaluated the efficacy of various piperazine derivatives against a panel of human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and MiaPaCa2 (pancreatic). The results indicated that certain modifications in the piperazine structure led to enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups showed improved growth inhibition compared to their unsubstituted counterparts.
| Compound | GI50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 14 | MCF-7 |
| B | >50 | MiaPaCa2 |
| C | 3.1 | A2780 |
This data suggests that structural modifications can significantly influence the anticancer properties of piperazine derivatives .
Case Study 2: Neuroprotective Activity
In vitro studies have assessed the neuroprotective potential of related piperazine compounds against Aβ-induced toxicity in astrocytes. These studies found that certain derivatives could inhibit Aβ aggregation and reduce inflammatory markers such as TNF-α and IL-6, suggesting a mechanism by which these compounds may exert neuroprotective effects.
| Compound | % Inhibition of Aβ Aggregation | Cell Viability (% at 100 μM) |
|---|---|---|
| M4 | 85% | 100% |
| Control | - | 43.78% |
These findings highlight the potential for piperazine derivatives like this compound to serve as therapeutic agents in neurodegenerative diseases .
Research Findings
Research into the biological activity of this compound is still emerging. However, existing literature suggests several key findings:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against specific cancer cell lines with potential for further development as an anticancer agent.
- Neuroprotection : Related compounds show promise in protecting neuronal cells from Aβ-induced apoptosis and reducing inflammatory responses.
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step functionalization of the piperazine ring. For example, nucleophilic substitution reactions using tert-butyl piperazine-1-carboxylate derivatives with halogenated aromatic precursors (e.g., 3-bromophenylacetylene) under reflux conditions in polar aprotic solvents like 1,4-dioxane or DMF. Catalytic bases such as potassium carbonate improve reaction efficiency . Optimization can include solvent selection (e.g., THF for milder conditions), temperature control (reflux vs. room temperature), and stoichiometric adjustments of reagents (e.g., 1.2–1.5 equivalents of aryl halide to prevent side reactions). Yield improvements are often achieved via column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the ethynyl proton resonates near 3.1 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., m/z 356.2 for [M+H]⁺) and detect fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, with software like SHELXL refining structural models .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Methodological Answer :
- Solvent Selection : Ethyl acetate/hexane (1:1 to 3:1) is effective for column chromatography. For polar impurities, methanol (1–5%) can be added .
- Crystallization : Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity .
Advanced Research Questions
Q. How can crystallographic data be utilized to resolve contradictions in molecular geometry predictions for this compound?
- Methodological Answer : Discrepancies between computational models (e.g., DFT) and experimental data often arise from torsional strain or crystal packing effects. Single-crystal X-ray diffraction provides empirical bond lengths and angles, which can be compared to theoretical values. For instance, the piperazine ring’s chair vs. boat conformation can be validated via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific geometries . SHELX refinement tools are essential for minimizing R-factor discrepancies .
Q. What strategies mitigate low yields in Sonogashira coupling reactions during the introduction of the ethynyl group?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI systems with a 1:2 Pd:Cu ratio to enhance alkyne activation .
- Oxygen-Free Conditions : Degas solvents (e.g., THF or DMF) and employ inert atmospheres (N₂/Ar) to prevent catalyst oxidation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 h reflux) while maintaining yields >80% .
Q. How can biological activity assays (e.g., enzyme inhibition) be designed to evaluate this compound’s interaction with prolyl-hydroxylase targets?
- Methodological Answer :
- In Vitro Assays : Use recombinant HIF-PH enzymes in buffer (pH 7.4) with 2-oxoglutarate and Fe²⁺ cofactors. Monitor hydroxylation of peptide substrates via LC-MS or fluorescent probes .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include controls (e.g., IOX2 as a reference inhibitor) .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding poses at the enzyme’s active site, validated by mutagenesis (e.g., Ala substitutions in key residues) .
Q. What analytical approaches address synthetic by-products, such as deprotected piperazine intermediates?
- Methodological Answer :
- HPLC-MS Monitoring : Use C18 columns (ACN/water + 0.1% formic acid) to track by-products during Boc deprotection (e.g., TFA-mediated cleavage).
- Kinetic Studies : Compare reaction rates at varying temperatures (20–60°C) to identify conditions minimizing side reactions (e.g., tert-butyl carbamate hydrolysis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for piperazine ring conformers?
- Methodological Answer : Dynamic chair-to-chair flipping in solution can average NMR signals, masking distinct conformers. Low-temperature NMR (−40°C in CD₂Cl₂) slows flipping, resolving split signals for axial vs. equatorial protons. Crystallographic data (e.g., torsion angles >60° indicate chair stability) provide complementary evidence .
Q. Why might synthetic yields vary significantly between batch and flow chemistry methods?
- Methodological Answer : Flow systems enhance heat/mass transfer, reducing side reactions (e.g., polymerization of ethynyl groups). For example, continuous flow at 0.1 mL/min with Pd/C catalysts achieves >90% conversion vs. 70% in batch . Contradictions arise from incomplete mixing in batch reactors, which flow systems mitigate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
